2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide, also known as CFI-400945, is a small molecule inhibitor that has shown potential in cancer treatment. It was first discovered by the Canadian biopharmaceutical company, Centre for Probe Development and Commercialization (CPDC).
Mecanismo De Acción
2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide inhibits the activity of PLK4 by binding to its ATP-binding site. This prevents PLK4 from phosphorylating its downstream targets, which are involved in cell division and proliferation. By inhibiting PLK4 activity, 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide induces mitotic arrest and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has been shown to enhance the efficacy of other chemotherapy drugs, such as paclitaxel and gemcitabine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is its specificity towards PLK4, which makes it a promising candidate for cancer treatment. However, its synthetic route is complex, which may limit its availability for research purposes.
Direcciones Futuras
Future research on 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide could focus on its potential in combination therapy with other chemotherapy drugs. In addition, further studies could investigate its efficacy in other types of cancer, such as lung and colon cancer. The development of more efficient synthetic routes could also increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves several steps, including the reaction of 2-bromo-1H-indole with N-(4-hydroxyphenyl)acetamide to form 2-(1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide. This compound is then reacted with 4-oxo-3,4-dihydrophthalazine to form the final product, 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide.
Aplicaciones Científicas De Investigación
2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has been studied extensively for its potential in cancer treatment. It has been shown to inhibit the activity of Polo-like kinase 4 (PLK4), which is involved in cell division and proliferation. PLK4 overexpression has been linked to several types of cancer, including breast, prostate, and ovarian cancer. 2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
2-indol-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(12-23-10-9-13-5-1-4-8-17(13)23)20-11-16-14-6-2-3-7-15(14)19(25)22-21-16/h1-10H,11-12H2,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXXOMQTPUWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.